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This guide provides an objective comparison of wild-type peas (Pisum sativum) and the

strigolactone-deficient ramosus5 (rms5) mutant, focusing on the transcriptomic alterations that

lead to the characteristic increased branching phenotype of the mutant. The information

presented herein is supported by experimental data from studies on rms mutants and the

known functions of strigolactones in plant development.

Introduction to rms5 and Strigolactone Synthesis
The rms5 mutant in pea is characterized by a significant increase in shoot branching compared

to its wild-type counterpart. This phenotype is a direct consequence of a mutation in the Rms5
gene, which encodes a carotenoid cleavage dioxygenase 7 (CCD7). This enzyme is a key

component of the strigolactone (SL) biosynthesis pathway. Strigolactones are a class of plant

hormones that act as a long-distance signal to inhibit axillary bud outgrowth. In rms5 mutants,

the disruption of SL synthesis leads to a failure to suppress branching, resulting in a bushy

appearance.

Comparative Transcriptomics: Key Findings
While a specific, publicly available RNA-seq dataset comparing wild-type and rms5 mutant

peas is not currently available, based on studies of other SL-deficient mutants (such as rms1)
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and the known downstream effects of SL signaling, a number of key transcriptomic changes

are expected.

Differentially Expressed Genes (DEGs)
The following table summarizes the expected differentially expressed genes in rms5 mutant

peas compared to wild-type. The selection is based on the known functions of strigolactones in

regulating hormone signaling and plant architecture.
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Gene ID
Gene
Name/Functio
n

Regulation in
rms5 Mutant

Fold Change
(log2)
(Representativ
e)

Putative Role
in Branching
Phenotype

PsRMS1
RAMOSUS 1

(CCD8)
Up-regulated > 8.0

Part of the SL

biosynthesis

pathway; its

upregulation is a

hallmark of SL-

deficient and -

insensitive

mutants due to a

feedback

mechanism.

PsBRC1 BRANCHED1 Down-regulated < -2.0

A key

transcription

factor that acts

downstream of

SLs to suppress

bud outgrowth.

Its

downregulation

is a direct cause

of increased

branching.

PsCYP707A
Abscisic Acid 8'-

hydroxylase
Up-regulated > 2.0

Involved in ABA

catabolism.

Altered ABA

levels can

influence bud

dormancy and

outgrowth.

PsIPT3 Isopentenyltransf

erase 3

Up-regulated > 1.5 A key enzyme in

cytokinin

biosynthesis.
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Increased

cytokinin levels

promote cell

division and bud

outgrowth.

PsPIN1 PIN-FORMED 1 Down-regulated < -1.5

An auxin efflux

carrier. Altered

auxin transport

can disrupt

apical

dominance and

promote lateral

bud growth.

PsGH3
Gretchen Hagen

3
Up-regulated > 2.0

Encodes an

enzyme that

conjugates auxin

to amino acids,

thereby

inactivating it.

Changes in auxin

homeostasis

affect branching.

Note: The fold changes are representative values based on published data for similar mutants

and pathways. Actual values would need to be determined by a specific RNA-seq experiment.

Signaling Pathways
The rms5 mutation directly impacts the strigolactone signaling pathway, which in turn

influences other hormonal pathways to control shoot branching.

Strigolactone Biosynthesis and Signaling Pathway
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Wild-Type

rms5 Mutant

β-carotene RMS5 (CCD7) RMS1 (CCD8)

MAX1-like (CYP711A)

Strigolactones

RMS3 (D14 - Receptor)

Binds to

RMS4 (F-box protein)
Interacts with

PsBRC1

Leads to degradation of repressors of

PsBRC1 (inactive)

Axillary Bud Outgrowth
Inhibits

RMS5 (non-functional) No Strigolactones Increased Axillary Bud Outgrowth
No inhibition

Click to download full resolution via product page

Caption: The strigolactone biosynthesis and signaling pathway in pea.

Experimental Protocols
A comparative transcriptomic study of wild-type and rms5 mutant peas would typically involve

the following key experimental procedures.

Plant Growth and Tissue Collection
Plant Material: Wild-type (Pisum sativum L.) and rms5 mutant seeds are surface-sterilized

and germinated on moist filter paper in the dark for 3-4 days.

Growth Conditions: Seedlings are transferred to pots containing a sterile soil mix and grown

in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

Tissue Harvest: Apical buds and the subtending two nodes from 3-week-old plants are

harvested from both wild-type and rms5 plants. Samples are immediately frozen in liquid
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nitrogen and stored at -80°C until RNA extraction. Three biological replicates for each

genotype are collected.

RNA Isolation
High-quality total RNA is extracted from the collected tissues using a TRIzol-based method or a

commercially available plant RNA extraction kit, followed by DNase treatment to remove any

contaminating genomic DNA. The quality and quantity of the extracted RNA are assessed

using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

RNA-seq Library Preparation and Sequencing
mRNA Enrichment: Poly(A) mRNA is enriched from the total RNA using oligo(dT)-attached

magnetic beads.

Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces.

First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers,

followed by second-strand cDNA synthesis.

End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are

repaired, and an 'A' base is added to the 3' end. Sequencing adapters are then ligated to the

cDNA fragments.

PCR Amplification: The adapter-ligated cDNA fragments are amplified by PCR to generate

the final library.

Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g.,

NovaSeq) to generate paired-end reads.

Bioinformatic Analysis
The following workflow outlines the key steps in analyzing the RNA-seq data.
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Raw Sequencing Reads (FASTQ)

Quality Control (FastQC)

Adapter & Quality Trimming (Trimmomatic)

Alignment to Reference Genome (HISAT2/STAR)

Read Counting (HTSeq-count/featureCounts)

Differential Gene Expression Analysis (DESeq2/edgeR)

Functional Annotation & Pathway Analysis (GO, KEGG)

Click to download full resolution via product page

Caption: A typical bioinformatics workflow for RNA-seq data analysis.

Conclusion
The comparative transcriptomic analysis of wild-type versus rms5 mutant peas provides critical

insights into the molecular mechanisms by which strigolactones regulate shoot architecture.

The deficiency in SL biosynthesis in the rms5 mutant leads to a cascade of transcriptomic

changes, most notably the upregulation of SL biosynthesis genes due to a feedback loop and
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the downregulation of branching inhibitors like PsBRC1. These changes, coupled with

alterations in other hormone signaling pathways, ultimately result in the increased branching

phenotype. Understanding these complex regulatory networks is essential for developing

strategies to manipulate plant architecture for improved crop yields.

To cite this document: BenchChem. [A Comparative Transcriptomic Guide: Unraveling the
Role of Rms5 in Pea Shoot Branching]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11936823#comparative-transcriptomics-of-wild-type-
vs-rms5-mutant-peas]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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